molecular formula C14H11F2NO2 B1480920 4-(Difluoromethyl)-2-methyl-6-phenylnicotinic acid CAS No. 2098136-67-3

4-(Difluoromethyl)-2-methyl-6-phenylnicotinic acid

Cat. No. B1480920
CAS RN: 2098136-67-3
M. Wt: 263.24 g/mol
InChI Key: HRQXDXKCRMMPRZ-UHFFFAOYSA-N
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Description

Difluoromethyl compounds are a class of organic compounds that contain a difluoromethyl group (-CF2H). This group significantly influences the parent molecule’s reactivity and lipophilicity, making it a valuable building block for the synthesis of tailored derivatives . These derivatives also show the potential to display several biological activities, including anti-inflammatory, antibacterial, antifungal, and anticancer properties .


Synthesis Analysis

The synthesis of difluoromethyl compounds has been a subject of extensive research. Recent advances have been made in difluoromethylation processes based on X–CF2H bond formation where X is C(sp), C(sp2), C(sp3), O, N or S . The last decade has witnessed an upsurge of metal-based methods that can transfer CF2H to C(sp2) sites both in stoichiometric and catalytic mode .


Chemical Reactions Analysis

Difluoromethylation reactions can be accomplished through various methods, including nucleophilic, electrophilic, and free radical di- and monofluoromethylation reagents and reactions .

Scientific Research Applications

Synthesis and Chemical Properties

  • The synthesis of pyranopyrazoles using isonicotinic acid demonstrates the versatility of nicotinic acid derivatives as catalysts and intermediates in organic synthesis (Zolfigol et al., 2013) Zolfigol et al. (2013).
  • A study on the catalytic activity of 2,4-bis(trifluoromethyl)phenylboronic acid in dehydrative amidation between carboxylic acids and amines highlights the role of fluorinated compounds in facilitating chemical reactions (Wang et al., 2018) Wang et al. (2018).

Biological and Medicinal Chemistry Applications

  • Reactions of 6-(tri- and 6-(difluoromethyl))comanic acids with anilines and their derivatives for synthesizing RF-containing derivatives of 4-pyridones, benzodiazepines, and quinoxalinones provide insights into the electrophilic properties and potential pharmaceutical applications of fluorinated nicotinic acids (Obydennov et al., 2012) Obydennov & Usachev (2012).

Material Science and Engineering

  • The development of novel sulfonated thin-film composite nanofiltration membranes using sulfonated aromatic diamine monomers for dye treatment experiments showcases the application of fluorinated compounds in enhancing membrane hydrophilicity and performance (Liu et al., 2012) Liu et al. (2012).

Mechanism of Action

The mechanism of action of difluoromethyl compounds can vary widely depending on the specific compound and its intended use. For example, some difluoromethyl compounds used as pesticides can inhibit the synthesis of fatty acids, which are necessary for the growth of insect larvae .

Future Directions

The field of difluoromethylation has seen significant advancements in recent years, and there is ongoing research into new methods of synthesis and potential applications . The precise site-selective installation of CF2H onto large biomolecules such as proteins is an exciting departure in this field .

properties

IUPAC Name

4-(difluoromethyl)-2-methyl-6-phenylpyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11F2NO2/c1-8-12(14(18)19)10(13(15)16)7-11(17-8)9-5-3-2-4-6-9/h2-7,13H,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRQXDXKCRMMPRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC(=N1)C2=CC=CC=C2)C(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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